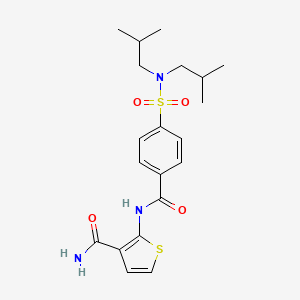
2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups . Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides can generally be synthesized from sulfonyl chlorides and amines . The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamido group, which is a benzene ring attached to an amide group . The compound also contains a sulfamoyl group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two amine groups.Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Thiophene-3-carboxamide derivatives are pivotal in heterocyclic synthesis, offering pathways to new antibiotic and antibacterial drugs. For instance, compounds synthesized from thiophene-2-carboxamide demonstrated significant biological activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in creating new antibiotics (G. Ahmed, 2007). Furthermore, thiophene derivatives have been explored for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their applicability in developing novel pharmacotherapies (A. Amr et al., 2010).
Antimicrobial and Anticancer Activity
The thiophene-3-carboxamide framework has been instrumental in synthesizing compounds with notable antimicrobial and anticancer activities. Biologically active thiophene-3-carboxamide derivatives have shown antibacterial and antifungal properties, making them valuable in combating various infections (Vasu et al., 2005). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, exhibiting promising anticancer activity, further underscoring the significance of thiophene-3-carboxamide derivatives in medical research (A. Atta & E. Abdel‐Latif, 2021).
Material Science and Catalysis
In material science, thiophene-3-carboxamide derivatives contribute to the development of covalent organic frameworks (COFs), which are used as efficient catalysts in chemical reactions. These frameworks, functionalized with amide active sites, demonstrate remarkable catalytic efficiency, highlighting their potential in various synthetic applications (Yang Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiophene-3-carboxamide derivatives enable the exploration of their physical and chemical properties, providing insights into their potential applications. For example, studies have been conducted on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides, offering a deeper understanding of their structure-activity relationships (Sailaja Rani Talupur et al., 2021).
Eigenschaften
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-13(2)11-23(12-14(3)4)29(26,27)16-7-5-15(6-8-16)19(25)22-20-17(18(21)24)9-10-28-20/h5-10,13-14H,11-12H2,1-4H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEOBEYYQGAGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

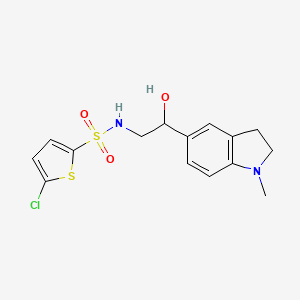
![methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate](/img/structure/B2772576.png)
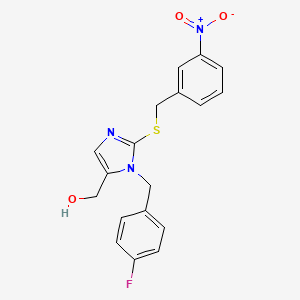
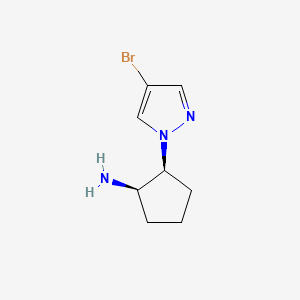
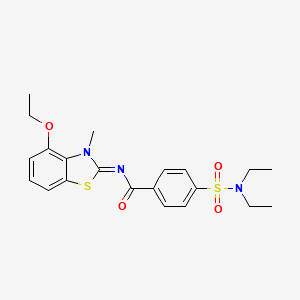

![4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol](/img/structure/B2772582.png)
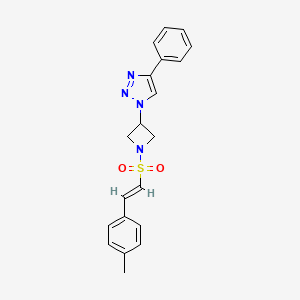

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)
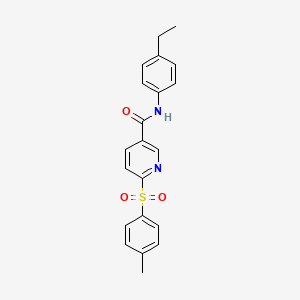
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)

![2-chloro-6-fluoro-N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2772595.png)